molecular formula C10H17NO2 B8313753 Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate

Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate

Cat. No. B8313753
M. Wt: 183.25 g/mol
InChI Key: WWRUCFABCHBARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07176217B2

Procedure details

Ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate is subjected to a reaction similar to the reaction (b) of Example 1, to give ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C([N:9]2[CH:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:13]3[CH2:20][CH2:21][CH:10]2[CH:11]=[CH:12]3)C)C=CC=CC=1.[C@@H]12C[C@@H](CC1)[C@H](C(OCC)=O)N2>>[CH:10]12[CH2:11][CH2:12][CH:13]([CH2:20][CH2:21]1)[CH:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[NH:9]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)N1C2C=CC(C1C(=O)OCC)CC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C@H]12N[C@H]([C@H](CC1)C2)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12NC(C(CC1)CC2)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07176217B2

Procedure details

Ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate is subjected to a reaction similar to the reaction (b) of Example 1, to give ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C([N:9]2[CH:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:13]3[CH2:20][CH2:21][CH:10]2[CH:11]=[CH:12]3)C)C=CC=CC=1.[C@@H]12C[C@@H](CC1)[C@H](C(OCC)=O)N2>>[CH:10]12[CH2:11][CH2:12][CH:13]([CH2:20][CH2:21]1)[CH:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[NH:9]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)N1C2C=CC(C1C(=O)OCC)CC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C@H]12N[C@H]([C@H](CC1)C2)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12NC(C(CC1)CC2)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07176217B2

Procedure details

Ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate is subjected to a reaction similar to the reaction (b) of Example 1, to give ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C([N:9]2[CH:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:13]3[CH2:20][CH2:21][CH:10]2[CH:11]=[CH:12]3)C)C=CC=CC=1.[C@@H]12C[C@@H](CC1)[C@H](C(OCC)=O)N2>>[CH:10]12[CH2:11][CH2:12][CH:13]([CH2:20][CH2:21]1)[CH:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[NH:9]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)N1C2C=CC(C1C(=O)OCC)CC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C@H]12N[C@H]([C@H](CC1)C2)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12NC(C(CC1)CC2)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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